2-((4-((4-methoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol
Description
2-((4-((4-Methoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol is a pyrazolo[3,4-d]pyrimidine derivative characterized by:
- Position 1: A phenyl group.
- Position 4: A 4-methoxyphenylamino substituent.
- Position 6: An ethanolamine (-NH-CH2-CH2-OH) moiety.
Pyrazolo[3,4-d]pyrimidines are heterocyclic scaffolds known for diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects .
Properties
IUPAC Name |
2-[[4-(4-methoxyanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O2/c1-28-16-9-7-14(8-10-16)23-18-17-13-22-26(15-5-3-2-4-6-15)19(17)25-20(24-18)21-11-12-27/h2-10,13,27H,11-12H2,1H3,(H2,21,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXKQZDMBCLLLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCO)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Moreover, compounds with an aromatic amine group, like the 4-methoxyphenylamino group in your compound, can interact with various biological targets through hydrogen bonding and π-π stacking interactions. These interactions can lead to changes in the conformation or activity of the target proteins, thereby affecting the biochemical pathways they are involved in .
The pharmacokinetics of such compounds can be influenced by various factors, including their size, charge, lipophilicity, and the presence of functional groups that can undergo metabolic transformations. These factors can affect the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability .
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound inhibits an enzyme involved in a critical cellular process, it could lead to the disruption of that process and potentially cell death .
Finally, environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could affect the compound’s structure and thus its ability to interact with its targets .
Biological Activity
The compound 2-((4-((4-methoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol , also referred to as a pyrazolo[3,4-d]pyrimidine derivative, has gained attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 390.4 g/mol. The structural complexity includes a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H22N6O2 |
| Molecular Weight | 390.4 g/mol |
| IUPAC Name | 1-[[4-(3-methoxyanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-2-ol |
| InChI Key | OMJXHAQQXXKSKX-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific protein kinases by binding to their active sites. This inhibition disrupts cellular signaling pathways that are critical for cancer cell proliferation and survival.
- Cell Cycle Arrest : Studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidines can induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death). For instance, certain analogs have demonstrated significant effects on the MDA-MB-231 breast cancer cell line by inducing G1 phase arrest.
- Antioxidant Activity : Some studies suggest that the compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related cellular damage.
Biological Activity and Anticancer Studies
Recent research has focused on the anticancer potential of this compound and its analogs. A summary of findings from various studies is presented below:
Case Study: Anticancer Activity
In a study evaluating the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives, several compounds were tested against different cancer cell lines using the MTT assay to measure cell viability:
| Compound Tested | Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|---|
| 2-((4-(4-methoxyphenyl)amino)... | MDA-MB-231 | 12.5 | Moderate Inhibition |
| 1-(4-methoxyphenyl)-... | HeLa | 5.0 | High Inhibition |
| Pyrazolo[1,5-a]pyrimidine | HepG2 | 8.0 | Significant Activity |
These results indicate that while some derivatives exhibit moderate activity against breast cancer cells (MDA-MB-231), others show more potent effects against cervical (HeLa) and liver (HepG2) cancer cells.
Synthesis Methods
The synthesis of 2-((4-((4-methoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol typically involves multi-step organic reactions:
- Formation of Pyrazolo[3,4-d]pyrimidine Core : This involves cyclization reactions using appropriate precursors under controlled conditions.
- Introduction of Functional Groups : Nucleophilic substitution reactions are employed to introduce the methoxyphenyl and phenyl groups.
- Final Coupling Reaction : The attachment of the ethanol moiety is achieved through coupling reactions with suitable reagents.
Comparison with Similar Compounds
Substituent Variations at Position 4
The substituent at position 4 significantly influences biological activity. Key analogs include:
Key Observations :
- Benzylamino vs. Methoxyphenylamino: The benzylamino analog (IC50 = 4.5 µM) exhibits higher potency than the methoxyphenylamino derivative (IC50 = 149 µM), suggesting that bulkier aromatic groups may enhance antitumor activity .
- Piperazinyl-ethanol vs.
Substituent Variations at Position 6
The ethanolamine group is a common feature in anticancer agents due to its hydrogen-bonding capacity. Comparisons include:
Key Observations :
- Diethylamino Substitution: The diethylamino group () reduces molecular weight (264.33 vs. 405.43 for the target compound) but may compromise target affinity due to decreased polarity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
